DT2216NC
Description
Properties
Molecular Formula |
C77H96ClF3N10O10S4 |
|---|---|
Molecular Weight |
1542.3602 |
IUPAC Name |
(2S,4S)-1-((S)-2-(7-(4-((R)-3-((4-(N-(4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C77H96ClF3N10O10S4/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95)/t51-,59+,61-,66-,71+/m0/s1 |
InChI Key |
PXVFFBGSTYQHRO-AOKICZFDSA-N |
SMILES |
O=C([C@H]1N(C([C@@H](NC(CCCCCC(N2CCN(CC[C@@H](NC3=CC=C(S(=O)(NC(C4=CC=C(N5CCN(CC6=C(C7=CC=C(Cl)C=C7)CCC(C)(C)C6)CC5)C=C4)=O)=O)C=C3S(=O)(C(F)(F)F)=O)CSC8=CC=CC=C8)CC2)=O)=O)C(C)(C)C)=O)C[C@@H](O)C1)N[C@H](C9=CC=C(C%10=C(C)N=CS%10)C=C9)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DT2216NC; DT-2216NC; DT 2216NC; DT2216 NC; DT-2216 NC; DT 2216 NC; |
Origin of Product |
United States |
Molecular Architecture and Stereochemical Determinants of Dt2216nc S Functional Inactivity
Comprehensive Comparative Structural Analysis of DT2216NC and its Active Analog, DT2216
DT2216 is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein BCL-XL, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting these two moieties. nih.govnih.gov Its inactive counterpart, this compound, shares an identical chemical composition in terms of its BCL-XL binding ligand and the linker. The critical difference lies within the structure of the VHL E3 ligase ligand. nih.govnih.gov
The functional distinction between DT2216 and this compound originates from a single stereocenter within the VHL E3 ligase ligand. The VHL ligand in DT2216 is a hydroxyproline (B1673980) (Hyp) derivative, which mimics the endogenous substrate of VHL, the hypoxia-inducible factor 1-alpha (HIF-1α). For effective binding to VHL, the hydroxyl group on the pyrrolidine (B122466) ring must be in a specific orientation. In the active PROTAC, DT2216, the carbon atom to which the hydroxyl group is attached possesses an R-configuration.
In contrast, this compound is synthesized with the VHL ligand containing the opposite stereoisomer, where the hydroxy-linked carbon on the pyrrolidine ring has an S-configuration. This specific stereochemical inversion is the sole structural difference between the two molecules and is responsible for the functional inactivation of this compound. This alteration renders the VHL ligand incapable of binding to the VHL E3 ligase. nih.govnih.gov
| Compound | Stereochemistry at the Pyrrolidine Ring's Hydroxy-Linked Carbon | VHL E3 Ligase Binding | Functional Activity |
|---|---|---|---|
| DT2216 | R-configuration | Active | Active Degrader |
| This compound | S-configuration | Inactive | Inactive Control |
The stereoselective recognition of the hydroxyproline moiety by VHL is a well-documented phenomenon crucial for its biological function. The binding pocket of VHL is structurally constrained and forms specific hydrogen bonds and van der Waals interactions with its ligands. The hydroxyl group of the R-configured hydroxyproline in DT2216's VHL ligand acts as a critical hydrogen bond donor, fitting precisely into the VHL binding site and mimicking the interaction of hydroxylated HIF-1α.
The inversion of this stereocenter to the S-configuration in this compound places the hydroxyl group in a sterically and electronically unfavorable position. This prevents the formation of the key hydrogen bonds required for stable binding to the VHL E3 ligase. Consequently, this compound cannot induce the formation of the ternary complex between BCL-XL, the PROTAC, and the VHL E3 ligase. Without the formation of this complex, the ubiquitination and subsequent proteasomal degradation of BCL-XL cannot be initiated. This lack of engagement with the E3 ligase is the direct mechanistic reason for this compound's functional inactivity as a protein degrader.
Guiding Principles for the Rational Design of Inactive PROTAC Control Compounds
The design of appropriate negative controls is a cornerstone of rigorous pharmacological research in the field of targeted protein degradation. The primary goal is to create a molecule that is structurally as similar as possible to the active PROTAC but lacks the ability to induce protein degradation. This ensures that any observed cellular phenotype can be confidently attributed to the degradation of the target protein.
Other strategies to abrogate E3 ligase binding include:
Steric hindrance: Introducing a bulky chemical group at a position on the E3 ligase ligand that is known to be intolerant of substitution can physically block the ligand from entering its binding pocket. escholarship.org
Removal of key interacting groups: Modifying or removing a functional group that is essential for binding, such as a key hydrogen bond donor or acceptor, can also effectively prevent E3 ligase engagement.
| Strategy | Description | Example Application |
|---|---|---|
| Stereochemical Inversion | Inverting a critical stereocenter to disrupt the precise 3D fit required for binding. | Changing the R-hydroxyproline to an S-hydroxyproline in a VHL ligand. |
| Steric Hindrance | Adding a bulky group that physically prevents the ligand from binding to the E3 ligase. | Methylation of the glutarimide (B196013) nitrogen in a cereblon (CRBN) ligand. |
| Modification of Key Functional Groups | Altering or removing a chemical group essential for the binding interaction. | Replacing a key hydrogen-bonding hydroxyl group with a hydrogen atom. |
When designing an inactive control by modifying the E3 ligase ligand, it is crucial to ensure that the target protein binding moiety remains fully functional and its binding affinity is unaltered. nih.govescholarship.org The purpose of the negative control is to isolate the effect of E3 ligase-mediated degradation. If the control compound also loses its ability to bind to the target protein, it becomes impossible to deconvolute the effects of target inhibition from target degradation.
Therefore, the chemical modifications to create the inactive control should be localized to the E3 ligase ligand and should not impact the conformation or electronic properties of the target-binding warhead or the linker. In the case of this compound, the synthesis is designed such that the stereochemical inversion is confined to the VHL ligand, while the navitoclax-derived BCL-XL binding portion remains identical to that in the active DT2216. This ensures that this compound can still bind to BCL-XL, allowing it to serve as a true negative control for the degradation process.
Mechanistic Dissection of Ubiquitin Proteasome System Engagement and Protein Degradation Using Dt2216nc
Elucidation of E3 Ubiquitin Ligase Binding Specificity and Selectivity
The design of PROTACs hinges on their ability to precisely recruit specific E3 ubiquitin ligases to a target protein of interest (POI), thereby facilitating proximity-induced ubiquitination and subsequent proteasomal degradation biochempeg.comfrontiersin.orgamgen.commdpi.com. DT2216NC plays a pivotal role in confirming the specificity and selectivity required for this process.
Experimental Demonstration of this compound's Inability to Interact with VHL E3 Ligase
Experimental studies have unequivocally demonstrated that this compound possesses an inactive VHL ligand that does not bind to the VHL E3 ubiquitin ligase nih.govresearchgate.net. This characteristic is a fundamental aspect of its utility as a negative control. For instance, when recombinant BCL-XL protein was incubated with the VHL-Elongin B/C complex in the presence of this compound, no ternary complex formation was observed, in stark contrast to the active degrader DT2216 researchgate.netresearchgate.net. This lack of interaction confirms this compound's inability to engage the VHL E3 ligase, thereby preventing the initiation of the degradation cascade typically observed with functional PROTACs nih.govresearchgate.netresearchgate.net.
Consequential Role in Confirming VHL-Dependent Mechanism of Action for Active PROTACs
The inability of this compound to interact with VHL is crucial for confirming the VHL-dependent mechanism of action for active PROTACs like DT2216. DT2216, a BCL-XL PROTAC, selectively induces BCL-XL degradation by targeting it to the VHL E3 ligase nih.govufl.eduresearchgate.net. By demonstrating that this compound, which lacks VHL binding capability, fails to induce BCL-XL degradation or cytotoxicity, researchers can definitively attribute the degradative effects of DT2216 to its specific engagement with the VHL E3 ligase nih.govresearchgate.net. This comparative analysis provides robust evidence that the VHL-binding moiety within active PROTACs is indispensable for their therapeutic function.
Quantitative Analysis of Ternary Complex Formation Dynamics
The formation of a stable ternary complex, comprising the target protein, the PROTAC degrader, and the E3 ubiquitin ligase, is a prerequisite for effective PROTAC-mediated protein degradation mdpi.comelifesciences.orgpromega.com. This compound serves as an essential tool for understanding the dynamics and necessity of this complex formation.
Assessment of this compound's Incapacity to Form Stable Target-Degrader-Ligase Ternary Complexes
Consistent with its inability to bind VHL, this compound has been shown to be incapable of forming stable target-degrader-ligase ternary complexes with BCL-XL and the VHL complex researchgate.netresearchgate.net. This experimental observation highlights a critical step in the PROTAC mechanism: the physical bridging of the target protein to the E3 ligase. The absence of this bridging by this compound, even in the presence of the target and the ligase, underscores the absolute requirement for a functional E3 ligase binding domain within a PROTAC molecule to facilitate the necessary protein-protein interactions researchgate.netnih.govembopress.orgresearchgate.net.
Contribution to the Understanding of Essential PROTAC-Mediated Proximity Induction for Degradation
The failure of this compound to induce degradation, directly linked to its inability to form a stable ternary complex, significantly contributes to the understanding of essential PROTAC-mediated proximity induction for degradation researchgate.netnih.govembopress.org. PROTACs function by bringing the target protein into close proximity to the E3 ligase, enabling the ligase to ubiquitinate the target biochempeg.comfrontiersin.orgamgen.com. This compound, acting as a non-functional control, demonstrates that merely binding the target protein (in this case, BCL-XL, as this compound retains the BCL-XL ligand nih.govufl.eduresearchgate.net) is insufficient for degradation; the critical step is the induced proximity to the E3 ligase through a functional degrader molecule mdpi.comelifesciences.org. This reinforces the principle that effective degradation requires the precise spatial arrangement mediated by the ternary complex, leading to efficient polyubiquitination and subsequent proteasomal targeting.
Validation of Proteasome-Mediated Target Protein Degradation Pathways
The ultimate step in PROTAC-induced protein degradation involves the recognition and degradation of ubiquitinated target proteins by the 26S proteasome frontiersin.orgmdpi.comharvard.edu. This compound's behavior provides a critical control for validating that observed protein degradation is indeed mediated by the proteasome.
Active PROTACs like DT2216 induce proteasomal degradation of their target proteins, such as BCL-XL, in a VHL E3 ligase- and proteasome-dependent manner nih.govresearchgate.net. The fact that this compound shows no cytotoxicity and, by extension, no target protein degradation, serves as a crucial negative control in experiments investigating proteasome-mediated degradation nih.gov. If a compound like DT2216 causes target protein reduction, and this compound (a non-VHL binder and non-ternary complex former) does not, it confirms that the observed degradation is not due to non-specific cellular toxicity or other off-target effects, but rather through the specific ubiquitin-proteasome system pathway hijacked by the active PROTAC tdl.orgmdpi.comelifesciences.orgnih.gov. This comparative approach validates that the degradation observed with active PROTACs is a direct consequence of their specific mechanism, culminating in proteasome-dependent protein breakdown.
Application of Dt2216nc in Advanced in Vitro and Ex Vivo Biological Research Methodologies
Cellular Assays for PROTAC Specificity and Mechanistic Validation
Cellular assays are fundamental in PROTAC research to confirm that the observed biological effects are indeed due to targeted protein degradation. DT2216NC is indispensable in these assays for its ability to isolate and confirm the PROTAC-mediated degradation pathway.
Utilization as a Crucial Negative Control in BCL-XL Degradation Assays in Defined Cell Lines (e.g., MOLT-4 cells)
In studies evaluating the BCL-XL PROTAC degrader DT2216, this compound is consistently employed as a negative control. For instance, in MOLT-4 T-cell acute lymphoblastic leukemia (T-ALL) cells, DT2216 selectively degrades BCL-XL, leading to a significant reduction in protein levels and induction of apoptosis. In stark contrast, treatment with increasing concentrations of this compound shows no significant reduction in BCL-XL levels and exhibits no cytotoxicity against MOLT-4 cells. wikipedia.orgciteab.comabcam.com This lack of activity by this compound confirms that the observed BCL-XL degradation and cellular effects induced by DT2216 are specifically dependent on its PROTAC mechanism, which involves binding to VHL and recruiting BCL-XL for degradation. wikipedia.org
Table 1: Comparative Effects of DT2216 and this compound on BCL-XL Levels and Cell Viability in MOLT-4 Cells
| Compound | BCL-XL Degradation (DC₅₀) | Maximum Degradation (Dmax) | Cytotoxicity (EC₅₀) | Mechanism of Action |
| DT2216 | 63 nM wikipedia.org | 90.8% wikipedia.org | 0.052 μM | BCL-XL degradation via VHL E3 ligase wikipedia.org |
| This compound | No significant reduction wikipedia.org | No degradation wikipedia.org | No cytotoxicity wikipedia.org | Inactive VHL ligand; no degradation wikipedia.org |
Methodological Importance in Differentiating Specific Degradation from General Cellular Effects
The methodological importance of this compound lies in its capacity to delineate specific PROTAC-mediated degradation from general cellular effects. By possessing the BCL-XL binding moiety but lacking the functional E3 ligase binding component, this compound ensures that any observed protein degradation or phenotypic changes by the active PROTAC are indeed due to the induced proximity and subsequent ubiquitination, rather than merely the target binding itself or other non-specific cellular perturbations. wikipedia.orgguidetopharmacology.orgabcam.com This distinction is crucial for validating that the PROTAC operates through its intended "event-driven" mechanism of degradation, as opposed to an "occupancy-driven" inhibition often seen with traditional small-molecule inhibitors.
Advanced Biochemical Characterization of PROTAC Functionality
Beyond cellular viability and protein level assessments, this compound is integral to advanced biochemical assays that provide deeper insights into PROTAC functionality and target specificity.
Implementation in Immunoblotting and Quantitative Proteomic Analyses for Target Specificity Validation
Immunoblotting is a standard technique used to visualize and quantify protein levels. In the context of PROTAC research, immunoblot analyses comparing cells treated with DT2216 versus this compound clearly demonstrate the selective degradation of BCL-XL by DT2216, while this compound treatment shows no such effect on BCL-XL or other anti-apoptotic BCL-2 family members like BCL-2 or MCL-1. wikipedia.orgabcam.com
Furthermore, quantitative proteomic analyses, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to comprehensively assess changes in protein abundance across the entire proteome. Studies utilizing this approach have confirmed that DT2216, but not this compound, specifically reduces the levels of BCL-XL, thereby validating the target specificity of the active PROTAC. wikipedia.org This global profiling helps to identify potential off-target effects of the active degrader and ensures that the observed degradation is highly selective for the intended target.
Table 2: Representative Proteomic Analysis: Impact on BCL-XL Levels
| Compound | Method | BCL-XL Level Relative to Control | Other Proteins Affected |
| DT2216 | Immunoblotting, SILAC/LC-MS/MS | Significantly reduced wikipedia.org | Minimal off-targets wikipedia.org |
| This compound | Immunoblotting, SILAC/LC-MS/MS | No significant change wikipedia.org | None observed wikipedia.org |
Application in Proximity-Based Assays (e.g., AlphaLISA, NanoBRET) for Ternary Complex Assessment
Proximity-based assays are crucial for confirming the formation of the ternary complex—the transient interaction between the target protein, the PROTAC, and the E3 ubiquitin ligase—which is essential for PROTAC function. Techniques such as AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and NanoBRET (NanoLuc® Bioluminescence Resonance Energy Transfer) are widely used for this purpose.
In these assays, DT2216 is shown to facilitate the formation of a ternary complex involving BCL-XL and VHL. wikipedia.org Conversely, this compound, due to its intentionally designed inactive VHL ligand, serves as a vital negative control. It is expected to fail in forming this ternary complex, thereby providing direct evidence that the observed complex formation with DT2216 is a specific, PROTAC-mediated event dependent on the functional interaction with the E3 ligase. wikipedia.orgabcam.comnih.gov This distinction is critical for understanding the molecular mechanism of PROTACs.
Table 3: Ternary Complex Formation in Proximity-Based Assays
| Compound | Assay Type | BCL-XL:DT2216:VHL Ternary Complex Formation |
| DT2216 | AlphaLISA | Yes wikipedia.org |
| DT2216 | NanoBRET | Yes wikipedia.org |
| This compound | AlphaLISA | No wikipedia.org |
| This compound | NanoBRET | No (expected due to inactive VHL ligand) |
Application in Preclinical Models for Mechanistic Validation (excluding clinical trial data)
While DT2216 itself has been evaluated in preclinical xenograft models to demonstrate its antitumor activity without significant thrombocytopenia, the role of this compound in these preclinical settings is primarily for mechanistic validation. By demonstrating a lack of cytotoxicity in relevant cell lines (e.g., MOLT-4 cells) in vitro, this compound provides a benchmark for attributing the therapeutic effects observed in animal models solely to the targeted degradation of BCL-XL by DT2216. wikipedia.org It helps confirm that any observed tumor regression or other beneficial outcomes are a direct consequence of the PROTAC's degradative activity and not due to non-specific toxicity or a direct inhibitory effect of the BCL-XL binding warhead alone.
Conceptual Significance and Broader Research Implications Derived from Dt2216nc S Inactivity
Distinguishing Targeted Protein Degradation from Traditional Occupancy-Driven Pharmacology
The contrasting behaviors of DT2216 and its inactive counterpart DT2216NC provide a clear illustration of the fundamental differences between targeted protein degradation and conventional occupancy-driven pharmacology.
Contrasting the Pharmacological Profile of Inactive Degraders with Conventional Small Molecule Inhibitors
Traditional small molecule inhibitors operate on an "occupancy-driven" pharmacological model. Their therapeutic effect is directly proportional to their sustained binding and occupation of a specific site, often an active site, on the target protein. guidetopharmacology.orgmybiosource.comnih.govciteab.com Achieving significant inhibition typically necessitates high concentrations of the inhibitor to maintain sufficient target occupancy, which can lead to increased risk of off-target effects and toxicity. guidetopharmacology.orgciteab.com
In stark contrast, PROTACs, such as DT2216, function through an "event-driven" pharmacological mechanism. guidetopharmacology.orgmybiosource.comnih.govciteab.com Instead of merely blocking protein function, PROTACs induce the complete degradation of the target protein. guidetopharmacology.orgmybiosource.comnih.govciteab.com The pharmacological profile of an inactive degrader like this compound highlights this distinction. Despite its structural similarity to the active DT2216 and its potential to bind BCL-XL, this compound's inability to engage the VHL E3 ligase means it cannot induce the proximity-mediated ubiquitination and subsequent degradation of BCL-XL. abcam.comwikipedia.org This demonstrates that for PROTACs, target binding alone is insufficient; the critical event is the successful recruitment of an E3 ligase to the target protein, leading to its degradation. The lack of degradation by this compound, which has a non-functional E3 ligase binding motif, emphasizes that the functional engagement of the E3 ligase is paramount for PROTAC activity, differentiating it from the direct inhibitory action of conventional small molecule inhibitors. abcam.comwikipedia.org
Elucidating the Event-Driven Nature of PROTAC Pharmacology
The event-driven nature of PROTAC pharmacology is characterized by a catalytic mechanism. A PROTAC molecule acts as a molecular bridge, simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase. nih.govciteab.com This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), enabling the E3 ligase to transfer ubiquitin tags onto lysine (B10760008) residues of the POI. nih.govciteab.com Once polyubiquitinated, the POI is recognized and subsequently degraded by the 26S proteasome. citeab.com
A key advantage of this catalytic process is its sub-stoichiometric activity. guidetopharmacology.orgmybiosource.comnih.govciteab.com Unlike inhibitors that are consumed stoichiometrically with their targets, a single PROTAC molecule can cycle through multiple rounds of degradation, effectively eliminating many copies of the target protein. guidetopharmacology.orgmybiosource.comnih.govciteab.com This allows for potent protein knockdown (often greater than 90% degradation) at nanomolar concentrations, significantly lower than those typically required for occupancy-driven inhibitors. guidetopharmacology.orgmybiosource.comciteab.com The reduced drug exposure inherently lowers the potential for off-target interactions and associated toxicities, offering a more sustained and efficient therapeutic effect. guidetopharmacology.orgciteab.com
Contributions to Understanding Target Selectivity and Mitigating Off-Target Interactions
The study of PROTACs, including the insights gleaned from compounds like DT2216 and its inactive control, has significantly advanced the understanding of target selectivity and strategies for mitigating unintended interactions.
Insights Gained into Mechanisms of Cell/Tissue-Selective Degradation (e.g., differential E3 ligase expression in platelets versus tumor cells)
A crucial mechanism by which PROTACs can achieve remarkable selectivity is by exploiting the differential expression of E3 ubiquitin ligases across various cell types and tissues. This is exemplified by DT2216, a BCL-XL degrader. Traditional BCL-XL inhibitors, such as ABT263, are limited by on-target, dose-limiting thrombocytopenia due to BCL-XL's essential role in platelet survival. DT2216, however, addresses this challenge by specifically recruiting BCL-XL to the Von Hippel-Lindau (VHL) E3 ligase for degradation. abcam.comwikipedia.org Research has shown that VHL is minimally expressed in human platelets, while BCL-XL and VHL are highly expressed in numerous human tumor cells. This differential expression pattern allows DT2216 to potently degrade BCL-XL in tumor cells while exhibiting significantly reduced toxicity to platelets. wikipedia.org
This principle extends beyond DT2216, demonstrating that PROTACs can achieve cell or tissue selectivity even when the target protein is ubiquitously expressed. By designing PROTACs that utilize an E3 ligase preferentially expressed in diseased cells (e.g., tumor cells) but minimally in healthy tissues, it becomes possible to develop therapeutics with improved safety profiles and a wider therapeutic window.
Methodological Frameworks for Assessing Unintended Interactions and Improving Specificity of Active Degraders
Despite their inherent advantages in selectivity compared to traditional inhibitors, PROTACs are not immune to unintended interactions and off-target degradation, which can lead to adverse effects. Therefore, robust methodological frameworks are essential for assessing and improving the specificity of active degraders.
Methodological Frameworks for Assessing Unintended Interactions:
Mass Spectrometry (MS)-based Proteomics: This is a powerful tool for large-scale, unbiased analysis of protein degradation. It can confirm the degradation of the protein of interest (POI) and comprehensively screen for off-target effects by identifying changes in the abundance of other cellular proteins. Global proteomic analyses can reveal direct degradation events and also assess downstream pathway modulations.
Western Blotting and Immunoassays: These techniques are routinely used to assess the expression levels of specific proteins, providing direct evidence of POI degradation and allowing for the detection of degradation of suspected off-target proteins.
Target Engagement Assays: These assays are crucial for characterizing the binding interactions between the PROTAC, the POI, and the E3 ligase. Techniques such as isothermal calorimetry (ITC), fluorescence polarization, and time-resolved fluorescence resonance energy transfer (TR-FRET) can determine binding affinities and confirm the formation of the critical ternary complex.
Ubiquitination Detection Assays: Assays like TR-FRET, Western blots, ELISA, AlphaLISA, and immunoprecipitation are employed to quantify the levels of ubiquitinated POI, which is a prerequisite for proteasomal degradation and a key indicator of PROTAC activity.
High-Throughput Imaging Platforms: Specialized platforms have been developed for systematic profiling of off-target degradation, such as those focusing on zinc finger (ZF) domains, which are susceptible to unintended degradation by certain PROTACs.
Strategies for Improving Specificity of Active Degraders:
Optimization of Linker Length and Composition: The chemical linker connecting the POI ligand and the E3 ligase ligand is critical for facilitating the optimal geometry for ternary complex formation. citeab.com Fine-tuning the linker's length, rigidity, and chemical properties can significantly enhance selectivity and degradation efficiency.
Careful E3 Ligase Selection: The choice of E3 ligase is paramount. Selecting ligases that are differentially expressed in diseased tissues or have inherent substrate specificities can improve the targeted nature of degradation.
Rational Ligand Design: Designing the POI-binding ligand and E3 ligase-binding ligand to minimize non-specific interactions with other proteins or E3 ligases is crucial. Studies have shown that even PROTACs derived from non-selective ligands can achieve highly specific degradation if they correctly orient the POI with the E3 ligase.
Integration of Tumor-Targeting Moieties: To enhance tissue and cell specificity, PROTACs can be conjugated with tumor-targeting moieties such as antibodies (forming degrader-antibody conjugates, DACs), aptamers, or RGD peptides, which selectively deliver the PROTAC to cancer cells.
Development of Stimulus-Responsive PROTACs: This advanced strategy involves designing PROTACs that are inactive until activated by a specific stimulus (e.g., light, enzymes, or tumor microenvironment cues). This allows for spatiotemporal control of degradation, minimizing systemic exposure and potential off-target effects in healthy tissues.
These methodological frameworks and design strategies collectively contribute to the development of highly specific and effective PROTAC therapeutics with reduced off-target liabilities.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| DT2216 | 139331475 |
| This compound | Not available in PubChem as a distinct entry; described as a negative control for DT2216 with a stereochemical difference in the VHL ligand. abcam.comwikipedia.org |
| ABT263 | 24978538 |
Protein Targets and E3 Ligases
| Protein/Ligase Name | Role in Context |
| BCL-XL | Protein of Interest (POI) |
| VHL | E3 Ubiquitin Ligase |
| BCL-2 | Anti-apoptotic protein, related to BCL-XL |
| BCL-w | Anti-apoptotic protein, related to BCL-XL |
| Proteasome | Cellular machinery for protein degradation |
Advanced Methodological Considerations and Future Research Directions for Protac Control Compound Development
Harnessing Stereochemistry as a Refined Design Lever in Future PROTAC Research
Stereochemistry plays a pivotal role in the molecular recognition and functional activity of PROTACs, as critically demonstrated by the design of DT2216NC. PROTACs are heterobifunctional molecules comprising a target protein ligand, an E3 ubiquitin ligase ligand, and a linker connecting the two guidetopharmacology.org. Their mechanism relies on bringing the target protein of interest (POI) into close proximity with an E3 ligase, leading to the POI's ubiquitination and subsequent proteasomal degradation guidetopharmacology.orgnih.gov. The precise spatial arrangement of atoms, or stereochemistry, within these components is paramount for effective ternary complex formation and subsequent degradation.
DT2216, a selective BCL-XL degrader, functions by recruiting BCL-XL to the Von Hippel-Lindau (VHL) E3 ligase nih.govnih.govuni.lu. Its negative control, this compound, is structurally similar but features a critical stereochemical inversion. Specifically, this compound possesses an S-configuration in the carbon atom linked with the hydroxy group in the pyrrolidine (B122466) ring of its VHL ligand moiety, whereas DT2216 has an R-configuration at this position nih.gov. This subtle but significant stereochemical difference renders the VHL ligand of this compound inactive, meaning it cannot effectively bind to the VHL E3 ligase uni.lunih.gov.
This distinction underscores how stereochemical alterations can profoundly impact the binding affinity and functional engagement of E3 ligase ligands, thereby dictating the success or failure of a PROTAC. Research has shown that even minor stereocenter alterations within a PROTAC linker can influence conformational rigidity and binding mode, fine-tuning the propensity for binary and ternary complex formation, and ultimately, cellular degradation activity. The case of this compound highlights the necessity of precise stereochemical control in PROTAC design to ensure optimal E3 ligase recruitment and efficient protein degradation.
Strategies for Developing Robust Matched Analogs to Enhance Experimental Validation Confidence
The development of robust matched analogs, such as this compound, is an indispensable strategy for enhancing experimental validation confidence in chemical biology and drug discovery. Matched analogs are compounds that are structurally very similar to an active probe but lack a critical functional activity due to a specific, often subtle, chemical modification. They serve as essential negative controls, allowing researchers to confidently attribute observed biological effects to the intended on-target mechanism of the active compound rather than to off-target interactions or general compound toxicity.
This compound exemplifies a high-quality matched analog. Its utility stems from its close structural resemblance to the active degrader DT2216, differing primarily by a single stereochemical inversion that abrogates VHL E3 ligase binding nih.govuni.lunih.gov. This design allows for direct comparison, providing strong evidence that the BCL-XL degradation observed with DT2216 is indeed mediated by its VHL-engaging PROTAC mechanism.
Experimental validation using this compound has been crucial in demonstrating the specificity and mechanism of DT2216. For instance, studies have shown that while DT2216 selectively degrades BCL-XL in BCL-XL-dependent leukemia and cancer cells (e.g., MOLT-4 T-ALL cells), this compound does not induce BCL-XL degradation, even at high concentrations uni.lunih.gov. This lack of activity in the control compound, despite its structural similarity, confirms the VHL-dependent degradation pathway of DT2216. Proteomic analyses further corroborate this, revealing that DT2216 specifically degrades BCL-XL, a finding not replicated by this compound in WI-38 cells.
The data presented below illustrates the comparative efficacy of DT2216 versus this compound in inducing BCL-XL degradation.
Table 1: Comparative BCL-XL Degradation by DT2216 and this compound in MOLT-4 Cells
| Compound | Target Engagement (E3 Ligase) | BCL-XL Degradation in MOLT-4 Cells (DC₅₀) | Platelet Toxicity | Key Structural Difference from DT2216 |
| DT2216 | VHL E3 Ligase (Active) nih.govuni.lu | 63 nM uni.lu | Significantly less than ABT263 uni.lu | (2S,4R)-configuration in pyrrolidine ring nih.gov |
| This compound | VHL E3 Ligase (Inactive) nih.govuni.lu | No significant degradation uni.lunih.gov | Not applicable (inactive) | (2S,4S)-configuration in pyrrolidine ring nih.gov |
DC₅₀: Half-maximal degradation concentration.
This clear distinction in activity between DT2216 and this compound provides robust evidence for the on-target mechanism of DT2216, reinforcing confidence in its therapeutic potential and the underlying PROTAC technology.
Future Perspectives on the Design and Strategic Application of Inactive Chemical Probes in Drug Discovery and Chemical Biology
The strategic application of inactive chemical probes, such as this compound, is poised to become even more critical in the evolving landscape of drug discovery and chemical biology. As targeted protein degradation (TPD) technologies, including PROTACs, gain prominence, the need for rigorous validation of on-target effects and mechanistic understanding becomes paramount.
Future perspectives for the design of inactive chemical probes include:
Precise Stereochemical Modifications : Building upon the success of this compound, future probes will increasingly leverage subtle stereochemical changes to create inactive analogs that precisely disrupt specific protein-ligase or protein-target interactions without broadly altering physicochemical properties. This approach minimizes the risk of off-target effects confounding experimental results.
Rational Design for E3 Ligase Inactivity : Given the growing number of E3 ligases being explored for PROTAC applications, designing inactive probes that specifically fail to engage the intended E3 ligase (as seen with this compound's VHL ligand) will be crucial for dissecting the roles of different ligases in various cellular contexts.
Linker-Based Controls : Beyond the E3 ligase ligand, modifications within the linker region of PROTACs can also generate inactive controls by altering optimal ternary complex formation or introducing steric clashes. This allows for a more granular understanding of linker design principles.
The strategic application of these inactive chemical probes will continue to be vital for:
Mechanism of Action Elucidation : Confirming that observed phenotypes are truly due to targeted protein degradation and not other modes of action (e.g., inhibition, off-target binding).
Target Validation : Providing orthogonal validation for genetic knock-down/knock-out studies, establishing a causal link between target degradation and biological outcome.
De-risking Drug Candidates : Identifying and mitigating potential off-target toxicities early in the drug discovery pipeline by comparing the active PROTAC with its inactive analog.
Understanding PROTAC Pharmacology : Delving deeper into the intricacies of ternary complex formation, cooperativity, and the cellular consequences of E3 ligase engagement.
Q & A
Q. How can researchers determine the mechanism of action of DT2216NC in preclinical models?
- Methodological Approach: Utilize biochemical assays (e.g., AlphaLISA) to quantify target engagement and proteomics to identify off-target effects. Dose-response experiments (e.g., 0.00015–0.039 μM) can reveal concentration-dependent activity, as shown in cellular studies . Pair this with CRISPR screening to validate pathway dependencies.
Q. What experimental concentrations of this compound are appropriate for in vitro studies?
- Methodological Approach: Conduct pilot dose-response assays using this compound in relevant cell lines. Evidence suggests stable signaling at low concentrations (0.00015–0.039 μM), but higher doses may plateau due to saturation effects. Normalize concentrations to vehicle controls (e.g., DMSO) .
Q. How do in vitro and in vivo models differ in assessing this compound efficacy?
- Methodological Approach: In vitro models (e.g., cell lines) allow controlled evaluation of molecular mechanisms, while in vivo models (e.g., xenografts) require pharmacokinetic profiling to account for bioavailability and tissue penetration. Cross-validate findings using orthogonal assays (e.g., Western blot vs. IHC) .
Q. What are key parameters for assessing this compound selectivity in target inhibition?
- Methodological Approach: Use competitive binding assays (e.g., thermal shift assays) and proteome-wide profiling to identify off-target interactions. Compare results with structurally related compounds (e.g., DT2216) to isolate structure-activity relationships .
Q. How should researchers design controls for this compound experiments?
- Methodological Approach: Include vehicle (e.g., DMSO), positive controls (e.g., ABT263), and negative controls (e.g., VHL-L). Validate assay robustness using Z’-factor calculations to minimize false positives/negatives .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across cell lines be resolved?
- Methodological Approach: Perform meta-analysis of transcriptomic and proteomic datasets to identify biomarkers of response. Use genetic knockdown (siRNA/CRISPR) to confirm target dependency. Triangulate results with clinical annotations (e.g., TCGA) .
Q. What statistical methods are optimal for analyzing this compound’s dose-response curves?
- Methodological Approach: Fit data to nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50. Use ANOVA with post-hoc tests for multi-group comparisons. Address variability through bootstrapping or Bayesian hierarchical modeling .
Q. How can researchers optimize this compound delivery in complex tumor microenvironments?
- Methodological Approach: Employ nanoparticle encapsulation or ligand-conjugation strategies. Validate delivery efficiency using fluorescence microscopy or mass spectrometry. Use patient-derived organoids to model microenvironmental resistance .
Q. What strategies mitigate resistance to this compound in long-term treatment models?
- Methodological Approach: Conduct longitudinal genomic profiling (WGS/RNA-seq) to identify resistance mutations. Test combination therapies (e.g., with BH3 mimetics) using synergy scoring (e.g., Chou-Talalay method). Validate mechanisms in isogenic resistant cell lines .
Q. How can researchers identify predictive biomarkers for this compound responsiveness?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
